Cyclohexanone, 3-[(4-methylphenyl)thio]-
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Overview
Description
Cyclohexanone, 3-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C13H16OS It is a derivative of cyclohexanone, where a 3-position hydrogen atom is replaced by a 4-methylphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone, 3-[(4-methylphenyl)thio]- can be synthesized through the reaction of cyclohexanone with 4-methylbenzenethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: While specific industrial production methods for Cyclohexanone, 3-[(4-methylphenyl)thio]- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Oxidation: Cyclohexanone, 3-[(4-methylphenyl)thio]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylphenylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the 4-methylphenylthio group.
Scientific Research Applications
Cyclohexanone, 3-[(4-methylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-[(4-methylphenyl)thio]- depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
- Cyclohexanone, 3-methyl-
- Cyclohexanone, 3-phenylthio-
- Cyclohexanone, 3-(4-chlorophenyl)thio-
Comparison: Cyclohexanone, 3-[(4-methylphenyl)thio]- is unique due to the presence of the 4-methylphenylthio group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. The specific substituent on the phenyl ring can significantly influence the compound’s behavior in various reactions and applications.
Properties
CAS No. |
77670-22-5 |
---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h5-8,13H,2-4,9H2,1H3 |
InChI Key |
NDWGZZORJQCRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCCC(=O)C2 |
Origin of Product |
United States |
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